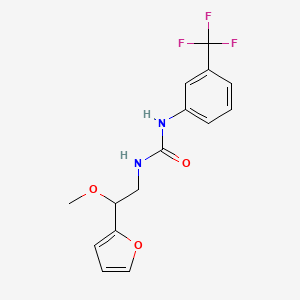
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N2O3 and its molecular weight is 328.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H16F3N2O3. Its structure features a furan ring, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N2O3 |
| Molecular Weight | 343.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the furan-2-yl methoxyethyl intermediate followed by coupling with the trifluoromethyl phenyl isocyanate. Common reagents used include potassium carbonate and dichloromethane under controlled conditions.
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
-
Indoleamine 2,3-Dioxygenase (IDO1) : IDO1 is a key enzyme in tryptophan metabolism, often linked to immune regulation in cancer. The compound was tested for IDO1 inhibitory activity using enzymatic assays. Results indicated moderate inhibition compared to known inhibitors like epacadostat .
Compound IDO1 Inhibition (%) 1-(Furan-2-yl)-Urea 45% Epacadostat 80% - Cytotoxicity : The compound's cytotoxic effects were assessed on various cancer cell lines (e.g., HeLa, MCF-7). It demonstrated selective cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of IDO1 activity, leading to increased levels of tryptophan and modulation of immune responses. This can potentially enhance T-cell activation and reduce tumor progression.
Case Study 1: Cancer Immunotherapy
A study focused on the use of phenyl urea derivatives, including our compound, as IDO1 inhibitors in cancer immunotherapy. It was found that compounds structurally related to this compound could effectively alter the tumor microenvironment by enhancing T-cell responses against tumors .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics in vivo. The half-life was determined to be approximately 4 hours in murine models, suggesting that modifications could enhance stability and efficacy.
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-22-13(12-6-3-7-23-12)9-19-14(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,13H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHPNHTOBPZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














